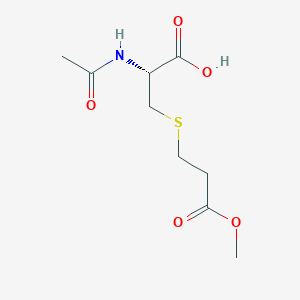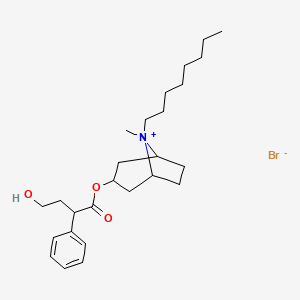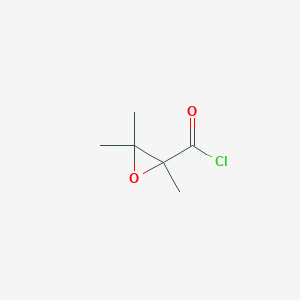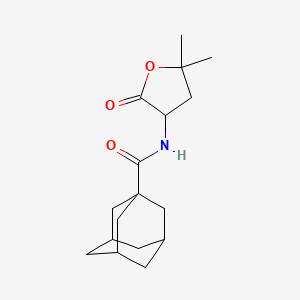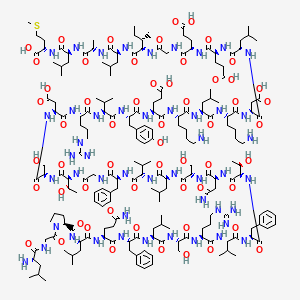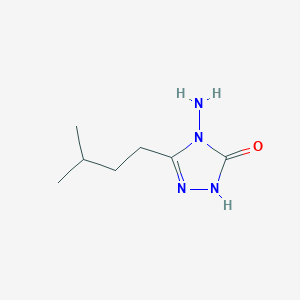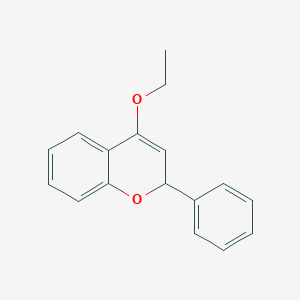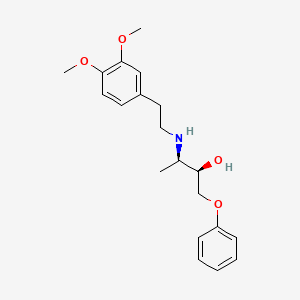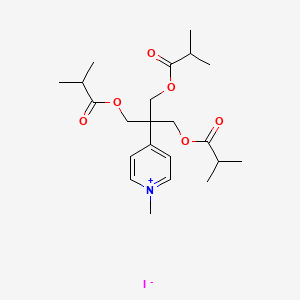![molecular formula C5H7Cl4NO4S B14441463 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate CAS No. 78578-67-3](/img/structure/B14441463.png)
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate is a chemical compound known for its versatility in organic synthesis. It is used as a reagent for selective acylation and dealkylation, and it plays a significant role in regio-, chemo-, and stereoselective synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate typically involves the reaction of 2,2,2-Trichloroethyl chloroformate with 2-(chlorosulfonyl)ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as ether, benzene, or chloroform, and the reaction is usually conducted at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, where the chloroformate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of carbamates or other substituted derivatives .
Scientific Research Applications
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting reagent for aliphatic and aromatic hydroxyl and amino groups.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate involves its ability to act as a protecting group for hydroxyl and amino groups. The compound reacts with these functional groups to form stable carbamate derivatives, which can be selectively deprotected under specific conditions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used for selective acylation and dealkylation.
2,2,2-Trifluoroethyl chloroformate: Similar in structure but contains fluorine atoms instead of chlorine.
Phenyl chloroformate: Used for similar applications but has a phenyl group instead of a trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate is unique due to its dual functionality, combining the properties of both a chloroformate and a sulfonyl chloride. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
78578-67-3 |
|---|---|
Molecular Formula |
C5H7Cl4NO4S |
Molecular Weight |
319.0 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(2-chlorosulfonylethyl)carbamate |
InChI |
InChI=1S/C5H7Cl4NO4S/c6-5(7,8)3-14-4(11)10-1-2-15(9,12)13/h1-3H2,(H,10,11) |
InChI Key |
MRKQRTIKGGBQNX-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)Cl)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


